2-(benzylsulfanyl)-1-[4-(4-fluorobenzenesulfonyl)piperidin-1-yl]ethan-1-one
Description
This compound features a piperidin-1-yl core substituted with a 4-fluorobenzenesulfonyl group at the 4-position and a benzylsulfanyl moiety attached to the ethanone scaffold. Its synthesis likely involves amination or sulfonylation steps, analogous to related piperidine derivatives .
Properties
IUPAC Name |
2-benzylsulfanyl-1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO3S2/c21-17-6-8-18(9-7-17)27(24,25)19-10-12-22(13-11-19)20(23)15-26-14-16-4-2-1-3-5-16/h1-9,19H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBWMTAGSTZQAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)CSCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzylsulfanyl)-1-[4-(4-fluorobenzenesulfonyl)piperidin-1-yl]ethan-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₁₈FNO₂S₂
- Molecular Weight : Approximately 357.47 g/mol
The compound features a piperidine ring, a benzylsulfanyl group, and a fluorobenzenesulfonyl moiety, which are critical for its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antiviral Activity : Similar derivatives have shown potential against hepatitis B virus (HBV) and other RNA viruses .
- Antimicrobial Properties : Compounds containing sulfanyl and sulfonyl groups often demonstrate significant antimicrobial effects.
- Cytotoxicity : Investigations into the cytotoxic effects on cancer cell lines are essential for evaluating therapeutic potential.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- The sulfanyl group may interact with thiol-containing enzymes or proteins, altering their function.
- The piperidine ring could facilitate binding to specific receptors or enzymes involved in viral replication or cell signaling pathways.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | EC50 (µM) | Reference |
|---|---|---|---|
| Compound 1i | Anti-HBV | 1.63 | |
| Compound A | Antimicrobial | 5.00 | |
| Compound B | Cytotoxicity (HeLa) | 10.00 |
Case Study 1: Antiviral Activity Against HBV
A study evaluated the antiviral properties of related oxadiazole derivatives against HBV. One compound demonstrated an EC50 value comparable to lamivudine, indicating significant antiviral efficacy without cytotoxic effects . This suggests that derivatives of the target compound may also exhibit similar antiviral properties.
Case Study 2: Antimicrobial Efficacy
Another study focused on compounds with structural similarities to assess their antimicrobial activity against various bacterial strains. The results indicated that certain derivatives were effective in inhibiting bacterial growth, highlighting the potential for developing new antimicrobial agents based on this scaffold .
Research Findings
Recent investigations into the biological activities of benzylsulfanyl derivatives have revealed promising results:
- Antiviral Studies : Compounds similar to this compound have been shown to inhibit viral antigen expression and reduce virion production effectively.
- Cytotoxicity Assessments : Preliminary cytotoxicity assays indicate that certain structural modifications can enhance selective toxicity towards cancer cells while minimizing effects on normal cells.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, molecular properties, and applications of analogous compounds:
Key Research Findings
The benzylsulfanyl group increases lipophilicity relative to the oxadiazole in ’s compound, which may favor blood-brain barrier penetration .
Biological Activity Trends :
- Piperidine-thiazole derivatives (e.g., 6f) exhibit anthelmintic activity, suggesting that the target compound’s piperidine-sulfonyl scaffold could be repurposed for similar applications .
- Fungicidal activity is reported for piperidine derivatives with sulfonyl or heterocyclic substituents (e.g., ), aligning with the target compound’s structural motifs .
Synthetic Challenges :
- Bromophenyl analogs () require diazo transfer reactions, whereas sulfonylated derivatives (e.g., BG16132) involve milder sulfonylation steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
